N-(2-Methoxy-5-methylphenyl)-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide
Description
N-(2-Methoxy-5-methylphenyl)-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide is a sulfonamide-linked acetamide derivative characterized by methoxy and methyl substitutions on its aromatic rings. The compound features a central acetamide backbone with a methanesulfonamido group connected to a 2-methoxyphenyl moiety and an N-linked 2-methoxy-5-methylphenyl group.
Properties
Molecular Formula |
C18H22N2O5S |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-(2-methoxy-N-methylsulfonylanilino)acetamide |
InChI |
InChI=1S/C18H22N2O5S/c1-13-9-10-16(24-2)14(11-13)19-18(21)12-20(26(4,22)23)15-7-5-6-8-17(15)25-3/h5-11H,12H2,1-4H3,(H,19,21) |
InChI Key |
ZINSURKEPNZEGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN(C2=CC=CC=C2OC)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxy-5-methylphenyl)-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxy-5-methylphenylamine and 2-methoxyphenylmethanesulfonyl chloride.
Formation of Intermediate: The 2-methoxy-5-methylphenylamine is reacted with 2-methoxyphenylmethanesulfonyl chloride in the presence of a base such as triethylamine to form an intermediate sulfonamide.
Acetylation: The intermediate sulfonamide is then acetylated using acetic anhydride to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Temperature Control: Maintaining a specific temperature range to ensure optimal reaction rates.
Catalysts: Using catalysts to enhance the efficiency of the reactions.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxy-5-methylphenyl)-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Halogenating agents or nucleophiles for substitution reactions.
Major Products
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Amines.
Substitution Products: Compounds with different functional groups replacing the methoxy groups.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of 437.5 g/mol. Its structure features a methanesulfonamide group, which is known for enhancing biological activity in various compounds. The presence of methoxy and methyl groups contributes to its lipophilicity, which may influence its pharmacokinetic properties.
Scientific Research Applications
1. Anti-inflammatory Activity
Research indicates that N-(2-Methoxy-5-methylphenyl)-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide exhibits promising anti-inflammatory properties. It acts as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in the inflammatory response and pain pathways. Inhibiting COX-2 can reduce inflammation without the gastrointestinal side effects often associated with nonsteroidal anti-inflammatory drugs (NSAIDs).
Case Study: COX-2 Inhibition
In a study published in ACS Omega, various derivatives of sulfonamides were synthesized and evaluated for their COX-2 inhibitory activity. Among these, compounds similar to this compound demonstrated IC50 values indicative of strong inhibition compared to established NSAIDs like Celecoxib . This suggests a potential for developing new anti-inflammatory therapies based on this compound.
2. Potential in Cancer Therapy
There is emerging evidence that COX-2 inhibitors may play a role in cancer therapy, particularly in reducing tumor growth and metastasis. The overexpression of COX-2 has been linked to various cancers, including breast and colorectal cancer. The application of this compound in preclinical models could provide insights into its efficacy as an adjunct treatment in oncology.
Case Study: Cancer Cell Line Studies
Recent investigations have utilized cancer cell lines to assess the cytotoxic effects of this compound. Results indicate that it significantly reduces cell viability in COX-2 expressing cancer cells, suggesting its potential as a therapeutic agent in cancer treatment protocols .
Comparison with Other Compounds
To better understand the efficacy of this compound, a comparative analysis with other known COX inhibitors can be beneficial:
| Compound Name | IC50 (μM) | Selectivity | Notes |
|---|---|---|---|
| This compound | TBD | TBD | Promising anti-inflammatory activity |
| Celecoxib | 0.052 | High | Established COX-2 inhibitor |
| Aspirin | 0.1 | Moderate | Non-selective COX inhibitor |
Mechanism of Action
The mechanism of action of N-(2-Methoxy-5-methylphenyl)-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways: It can influence biochemical pathways related to inflammation, microbial growth, or other physiological processes.
Comparison with Similar Compounds
Substituent Effects on Aromatic Rings
- Target Compound : Contains dual methoxy groups (2-methoxy on both phenyl rings) and a methyl group (5-methyl on one phenyl ring). These groups enhance lipophilicity and may influence binding to hydrophobic pockets in target proteins .
- N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (Compound 38) : Replaces the 2-methoxy-5-methylphenyl group with a 4-methoxyphenyl and introduces a pyrrolidinyl-quinazoline sulfonyl group. This modification improves anticancer activity against HCT-116 and MCF-7 cell lines, likely due to enhanced hydrogen bonding and π-π stacking .
- N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]acetamide: Incorporates a bromophenyl group and a pyridazinone ring, showing potent FPR2 agonist activity. The bromine atom increases steric bulk and electron-withdrawing effects, critical for receptor specificity .
Sulfonamide and Sulfanyl Modifications
- Target Compound : Uses a methanesulfonamido linker, which may confer metabolic stability compared to sulfanyl or thioether linkages.
- N-(2-methoxyphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (CAS 1040631-82-0): Replaces the sulfonamide with a sulfanyl-thienopyrimidine group. This alteration significantly enhances kinase inhibition, as observed in preclinical cancer models .
- N-(5-chloro-2-methylphenyl)-2-[ethyl-(4-methylphenyl)sulfonylamino]acetamide: Features a sulfonylaminoethyl group, improving solubility and bioavailability compared to the target compound .
Pharmacological Activities
Anticancer Activity
Receptor Agonism/Antagonism
- N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]acetamide : Activates FPR2 at EC₅₀ = 0.3 μM, inducing neutrophil chemotaxis .
Key Research Findings and Implications
Methoxy and Methyl Groups : These substituents in the target compound likely improve membrane permeability but may reduce aqueous solubility compared to morpholine or piperidine-containing analogs .
Sulfonamide vs. Sulfanyl Linkers : Sulfonamide derivatives generally exhibit longer half-lives in vivo, whereas sulfanyl analogs show higher potency in kinase inhibition .
SAR Insights: Adding electron-withdrawing groups (e.g., bromine) or heterocyclic rings (e.g., pyridazinone) enhances receptor binding and anticancer activity, suggesting avenues for optimizing the target compound .
Biological Activity
N-(2-Methoxy-5-methylphenyl)-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide is a complex organic compound that has garnered attention in pharmacological research for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : C21H27N2O5S
- Molecular Weight : 437.5 g/mol
The structural complexity of this compound suggests potential interactions with various biological targets, making it a candidate for further study in medicinal chemistry.
Research indicates that compounds similar to this compound may act through several biological pathways:
- Glucocorticoid Receptor Modulation : Some derivatives have been shown to modulate glucocorticoid receptors, which play a crucial role in inflammation and immune response regulation .
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer and inflammatory diseases.
- Antimicrobial Activity : Preliminary studies suggest that related compounds exhibit antimicrobial properties, indicating a possible application in treating infections .
Biological Activity Data
The biological activity of this compound can be summarized in the following table:
| Activity | Target/Effect | Reference |
|---|---|---|
| Glucocorticoid Modulation | Anti-inflammatory effects | |
| Enzyme Inhibition | Potential anticancer properties | |
| Antimicrobial Effects | Inhibition of bacterial growth |
Case Study 1: Anti-inflammatory Effects
In a study examining the anti-inflammatory properties of related compounds, it was found that administration led to significant reductions in inflammatory markers in animal models. The compound's ability to modulate glucocorticoid receptors was identified as a key mechanism behind these effects.
Case Study 2: Anticancer Potential
Another research project investigated the anticancer potential of methanesulfonamide derivatives, including this compound. Results indicated that these compounds could inhibit tumor cell proliferation by interfering with specific signaling pathways involved in cell division and survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
